1-(4,8-Dimethylquinolin-2-yl)propan-2-one
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Overview
Description
1-(4,8-Dimethylquinolin-2-yl)propan-2-one is a heterocyclic compound belonging to the quinoline family. It has the molecular formula C14H15NO and a molecular weight of 213.28 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,8-Dimethylquinolin-2-yl)propan-2-one typically involves the reaction of 4,8-dimethylquinoline with acetone under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(4,8-Dimethylquinolin-2-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with carboxylic acid or aldehyde groups, while reduction may produce alcohol derivatives .
Scientific Research Applications
1-(4,8-Dimethylquinolin-2-yl)propan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of materials with specific chemical properties, such as dyes and pigments
Mechanism of Action
The mechanism of action of 1-(4,8-Dimethylquinolin-2-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the dimethyl and propan-2-one groups.
4,8-Dimethylquinoline: Similar to 1-(4,8-Dimethylquinolin-2-yl)propan-2-one but without the propan-2-one group.
2-Acetylquinoline: Contains an acetyl group at the 2-position but lacks the dimethyl groups at the 4 and 8 positions.
Uniqueness
This compound is unique due to the presence of both dimethyl groups and the propan-2-one group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications and the synthesis of novel compounds .
Properties
Molecular Formula |
C14H15NO |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
1-(4,8-dimethylquinolin-2-yl)propan-2-one |
InChI |
InChI=1S/C14H15NO/c1-9-5-4-6-13-10(2)7-12(8-11(3)16)15-14(9)13/h4-7H,8H2,1-3H3 |
InChI Key |
PHJIUEMJMCTBPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)CC(=O)C)C |
Origin of Product |
United States |
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